molecular formula C10H7Cl2NO4 B607769 GSK180

GSK180

Numéro de catalogue: B607769
Poids moléculaire: 276.07 g/mol
Clé InChI: MIGAKMWKMLYGJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du GSK180 implique la préparation d'un dérivé du substrat enzymatique kynurénine. La voie de synthèse spécifique et les conditions de réaction sont propriétaires et non divulguées publiquement. Il est connu que le composé est synthétisé pour atteindre une pureté et une puissance élevées .

Méthodes de production industrielle

La production industrielle de this compound est effectuée dans des conditions strictes pour garantir la cohérence et la qualité. Le composé est généralement produit en grandes quantités et est disponible sous différentes formes, notamment en poudre et en solutions dans le diméthylsulfoxyde .

Analyse Des Réactions Chimiques

Types de réactions

GSK180 subit principalement des réactions d'inhibition car il agit comme un inhibiteur compétitif de la kynurénine 3-monooxygénase. Il n'interagit pas de manière significative avec les autres enzymes de la voie du tryptophane .

Réactifs et conditions courants

Le composé est souvent utilisé dans les essais biochimiques avec des hépatocytes humains primaires et des modèles de rats. Les conditions typiques impliquent l'utilisation de diméthylsulfoxyde comme solvant et l'administration par injection intraveineuse .

Principaux produits formés

Le principal produit formé par la réaction du this compound avec la kynurénine 3-monooxygénase est l'inhibition de l'activité de l'enzyme, conduisant à des niveaux modifiés de métabolites de la voie de la kynurénine .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique:

    Chimie : Utilisé comme outil pour étudier la voie de la kynurénine et ses métabolites.

    Biologie : Aide à comprendre le rôle de la kynurénine 3-monooxygénase dans divers processus biologiques.

    Médecine : En cours d'investigation pour son potentiel thérapeutique dans le traitement de maladies telles que la pancréatite aiguë et le syndrome de dysfonctionnement multi-organique.

    Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie de la kynurénine

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive la kynurénine 3-monooxygénase. Cette inhibition entraîne une diminution de l'activité de l'enzyme, ce qui entraîne des niveaux modifiés de kynurénine et de ses métabolites. Le composé se lie au site actif de l'enzyme, empêchant la conversion de la kynurénine en 3-hydroxykynurénine .

Applications De Recherche Scientifique

Biochemical Studies

GSK180 serves as a valuable tool for studying the kynurenine pathway and its metabolites. By inhibiting kynurenine 3-monooxygenase, researchers can investigate the downstream effects of altered kynurenine levels on metabolic processes and disease mechanisms.

Therapeutic Potential in Acute Pancreatitis

Numerous studies have explored this compound's therapeutic effects in models of acute pancreatitis and multiple organ dysfunction syndrome (MODS). For instance, treatment with this compound demonstrated significant protective effects against organ failure in rodent models. In one study, it was shown to rapidly alter levels of kynurenine pathway metabolites and provide therapeutic protection against MODS in rats subjected to induced acute pancreatitis .

Drug Development

This compound's inhibition of kynurenine 3-monooxygenase opens avenues for drug discovery targeting critical illnesses. The compound's selectivity and potency make it a promising candidate for developing new therapies aimed at modulating the kynurenine pathway, particularly in conditions characterized by inflammation and organ dysfunction .

Mechanistic Insights

The mechanism of action for this compound involves competitive inhibition of kynurenine 3-monooxygenase, leading to decreased enzyme activity and altered metabolite levels. Research has confirmed its binding mode within the active site through X-ray co-crystallography, revealing significant interactions that contribute to its inhibitory effects .

Case Study 1: Acute Pancreatitis Model

In a well-established rat model of acute pancreatitis, this compound was administered to assess its efficacy in preventing MODS. The results indicated that this compound treatment led to a significant reduction in organ injury markers and improved survival rates compared to untreated controls. The study highlighted the rapid changes in circulating kynurenine and kynurenic acid levels following administration, underscoring the compound's pharmacodynamic profile .

Case Study 2: Kynurenine Pathway Modulation

Another investigation focused on the modulation of the kynurenine pathway using this compound in various metabolic disorders. The findings suggested that this compound not only inhibited kynurenine 3-monooxygenase but also affected other metabolic pathways associated with tryptophan metabolism, indicating potential therapeutic implications beyond acute pancreatitis .

Table 1: Summary of this compound Research Findings

Study ReferenceApplication AreaKey Findings
Acute PancreatitisSignificant protective effects against MODS; rapid changes in metabolite levels
Kynurenine PathwayConfirmed binding mode via X-ray crystallography; competitive inhibition profile
Drug DevelopmentPotential for new therapies targeting inflammatory diseases

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
IC50 (human KMO)~6 nM
IC50 (rat KMO)~7 µM
Volume of Distribution (Vd)0.14 L/kg
Half-life (t1/2)3 hours
Clearance<0.5 ml/min/g

Mécanisme D'action

GSK180 exerts its effects by competitively inhibiting kynurenine 3-monooxygenase. This inhibition leads to a decrease in the enzyme’s activity, resulting in altered levels of kynurenine and its metabolites. The compound binds to the active site of the enzyme, preventing the conversion of kynurenine to 3-hydroxykynurenine .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du GSK180

This compound est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur compétitif de la kynurénine 3-monooxygénase. Contrairement aux autres inhibiteurs, this compound présente une activité négligeable contre les autres enzymes de la voie du tryptophane, ce qui en fait un outil précieux pour étudier le rôle spécifique de la kynurénine 3-monooxygénase .

Activité Biologique

GSK180 is a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan. This compound has garnered attention for its potential therapeutic applications, particularly in the context of acute pancreatitis and related multiple organ dysfunction syndrome (MODS). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and implications for future research.

KMO plays a crucial role in the kynurenine pathway, which is responsible for the metabolism of tryptophan into several neuroactive metabolites. This compound inhibits KMO competitively, with an IC50 value reported at approximately 6 nM in biochemical assays . By inhibiting KMO, this compound alters the levels of kynurenine and other downstream metabolites, which can have significant physiological effects.

Key Findings on KMO Inhibition

  • Competitive Inhibition : this compound exhibits competitive inhibition against kynurenine, leading to increased levels of kynurenine and decreased levels of 3-hydroxykynurenine in treated models .
  • Metabolic Stability : The compound shows high aqueous solubility (24 mg/mL in saline) and metabolic stability across species, indicating its potential for intravenous administration .
  • Binding Affinity : The binding mode of this compound within the KMO active site was confirmed through X-ray crystallography, revealing insights into its structure-activity relationship .

Efficacy in Animal Models

This compound has been evaluated in various preclinical models to assess its efficacy in preventing organ dysfunction associated with acute pancreatitis.

Acute Pancreatitis Model

In a rat model of acute pancreatitis, this compound was administered as an intravenous bolus followed by continuous infusion. The results indicated:

  • Therapeutic Protection : Treatment with this compound resulted in significant biochemical changes consistent with KMO inhibition, specifically increased plasma levels of kynurenine and kynurenic acid while decreasing tryptophan and 3-hydroxykynurenine .
  • Histological Outcomes : Despite the treatment, histological injury severity was comparable between this compound-treated and untreated groups, suggesting that while this compound modifies metabolic pathways, it does not fully prevent tissue damage .
  • Inflammatory Response : Notably, this compound treatment led to reduced systemic IL-6 concentrations compared to untreated controls, indicating a potential modulatory effect on inflammation .

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

Property/OutcomeValue/Description
IC50 (human KMO) ~6 nM
IC50 (rat KMO) ~7 µM
Solubility 24 mg/mL in saline
Plasma Levels (1h post-dose) 263 ± 98 µM (Kmo wt), 351 ± 87 µM (Kmo null)
Effects on Metabolites Increased kynurenine; decreased tryptophan and 3-hydroxykynurenine
Therapeutic Model Rat model of acute pancreatitis
Inflammatory Markers Lower IL-6 levels compared to untreated controls

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

  • Acute Pancreatitis Research : A study demonstrated that this compound effectively altered kynurenine pathway metabolites in vivo and provided protective effects against MODS in a rat model of acute pancreatitis . This suggests that KMO inhibition may serve as a novel therapeutic strategy for managing severe inflammatory conditions.
  • Neurodegenerative Disease Models : Additional research indicates that KMO inhibition may also be beneficial in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease by modulating neuroactive metabolite levels .

Propriétés

IUPAC Name

3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO4/c11-5-3-7-8(4-6(5)12)17-10(16)13(7)2-1-9(14)15/h3-4H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGAKMWKMLYGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK180
Reactant of Route 2
GSK180
Reactant of Route 3
GSK180
Reactant of Route 4
GSK180
Reactant of Route 5
Reactant of Route 5
GSK180
Reactant of Route 6
GSK180

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.